

"in vitro versus in vivo evaluation of Methyl 5-hydroxy-4-methylpicolinate derivatives"

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Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-methylpicolinate*

Cat. No.: *B11913521*

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Picolinate Derivatives

Disclaimer: Direct comparative studies on the in vitro and in vivo evaluation of **Methyl 5-hydroxy-4-methylpicolinate** derivatives are not readily available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of closely related picolinate and picolinamide derivatives to provide researchers, scientists, and drug development professionals with valuable insights into the evaluation of this class of compounds. The data and methodologies presented are drawn from studies on derivatives with potential anticancer and other biological activities.

Quantitative Data Summary

For ease of comparison, the following tables summarize the quantitative data from in vitro and in vivo studies of various picolinate and picolinamide derivatives.

Table 1: Summary of In Vitro Evaluation of Picolinate Derivatives

Compound/Derivative Class	Assay Type	Cell Line(s)	Key Findings (IC50 Values)	Reference(s)
N-methylpicolinamide-4-thiol derivatives (e.g., compound 6p)	Antiproliferative Assay	HepG2, MCF-7, HCT116, SW480, A549, SPC-A1, A375, U87	Compound 6p showed broad-spectrum activity, with IC50 values of 2.23 μ M (HepG2), 9.14 μ M (HCT116), 8.78 μ M (SW480), and 6.97 μ M (A375), outperforming sorafenib in some cases. [1]	[1] [2] [3]
Dipicolinate Oxovanadium(IV) Complexes	Cytotoxicity (MTS) Assay	A2780, HCT116, HCT116-DoxR, normal human dermal fibroblasts	High cytotoxic effect of some complexes against HCT116-DoxR cells. [4] [5]	[4] [5]
N-methylpicolinamide-4-thiol	Cytotoxicity Assay	HepG2	Moderate in vitro cytotoxicity with an IC50 of 62.96 μ M. [3]	[3]

Table 2: Summary of In Vivo Evaluation of Picolinate Derivatives

Compound/Derivative Class	In Vivo Model	Key Findings	Reference(s)
Dipicolinate Oxovanadium(IV) Complexes	Chicken Embryo (ex ovo CAM assay)	Showed a slight anti-angiogenic capability and no in vivo toxicity. [4] [5]	[4] [5] [6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

- **Cell Seeding:** Cancer cell lines (e.g., HCT116, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (picolinate derivatives) and incubated for a specified period (e.g., 48 hours).
- **MTS Reagent Addition:** After incubation, the MTS reagent, which contains a tetrazolium salt, is added to each well.
- **Incubation and Measurement:** The plates are incubated to allow viable cells to convert the MTS reagent into a formazan product. The quantity of formazan is measured by recording the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.^[3]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

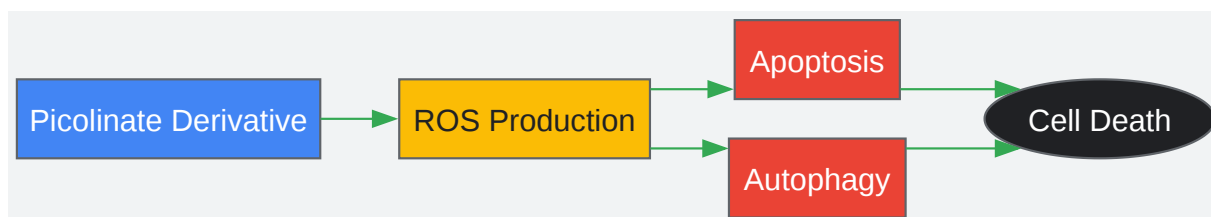
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic effects of compounds.

- **Egg Incubation:** Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
- **Windowing:** On a specific day of incubation (e.g., day 3 or 4), a small window is carefully made in the eggshell to expose the CAM.

- **Compound Application:** A carrier (e.g., a filter disk or a gel) containing the test compound is placed on the CAM.
- **Re-incubation:** The window is sealed, and the eggs are returned to the incubator for a few more days to allow for an angiogenic response.
- **Analysis:** The CAM is then examined for changes in blood vessel formation. This can be done through imaging and quantifying the number and length of blood vessels. The assay can assess both pro-angiogenic and anti-angiogenic potentials.[6]

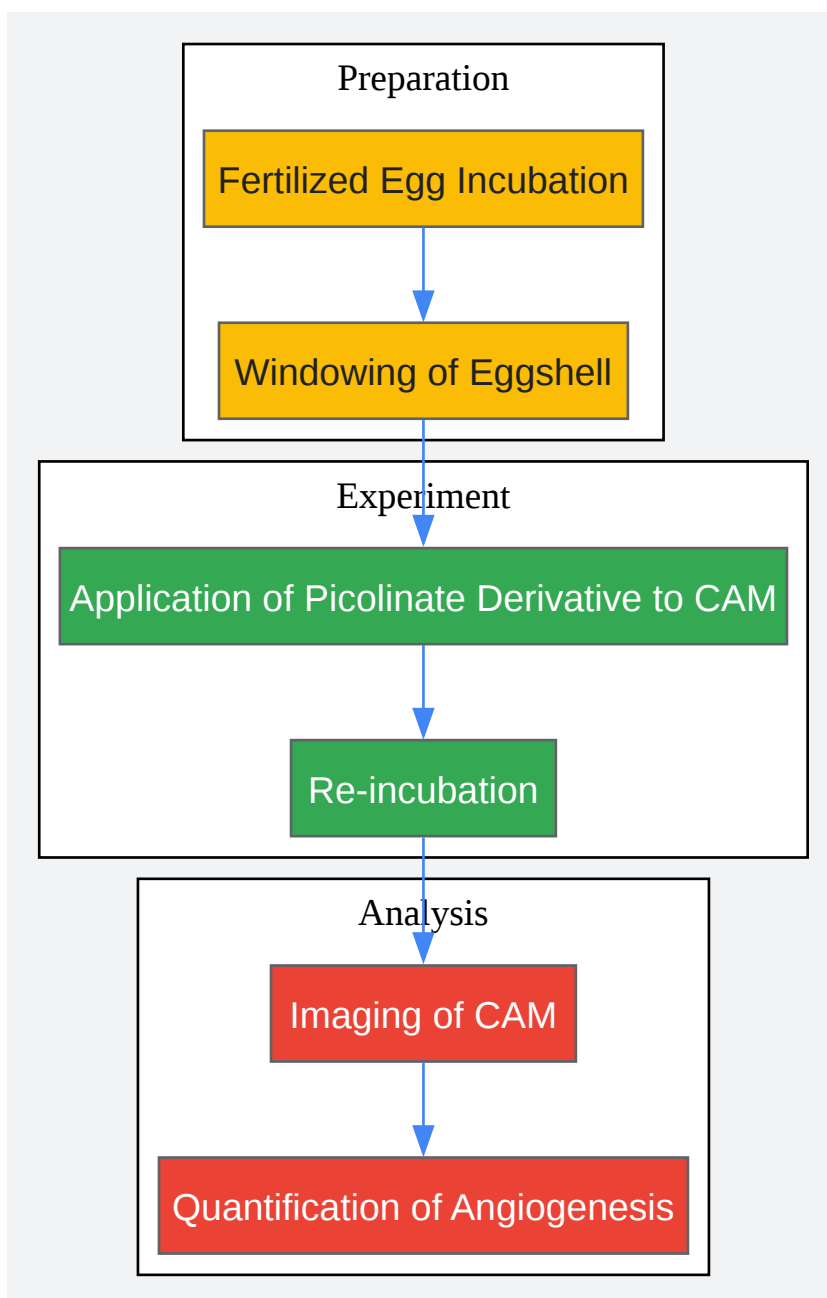
Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological processes and experimental designs.



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Caption: Signaling pathway of picolinate derivatives inducing cell death.



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Caption: Experimental workflow for the in vivo CAM assay.

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